5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-7-10(6-16-19-7)11(18)17-9-4-2-3-8(5-9)12(13,14)15/h2-6H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFQQKBZIFSAMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210661 | |
| Record name | 5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61643-23-0 | |
| Record name | 5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061643230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 61643-23-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 5-METHYL-N-(3-(TRIFLUOROMETHYL)PHENYL)ISOXAZOLE-4-CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7D26R0ANW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
The primary target of Leflunomide 3-Isomer is the T-cell proliferation . T-cells play a crucial role in the immune response, and their proliferation is a key step in the body’s defense against infections and diseases.
Mode of Action
Leflunomide 3-Isomer works by inhibiting the proliferation of T-cells . This is achieved by the compound converting to its active metabolite, A771726, in humans. This interaction with T-cells results in a decrease in the immune response, which can be beneficial in conditions where the immune system is overactive or attacks the body’s own cells.
Biochemical Pathways
This can lead to a reduction in inflammation and other symptoms associated with autoimmune diseases.
Pharmacokinetics
The pharmacokinetic properties of Leflunomide 3-Isomer include a high bioavailability of 80%. The compound is metabolized in the gastrointestinal mucosa and liver. The elimination half-life of Leflunomide 3-Isomer is between 14-18 days, and it is excreted via feces (48%) and urine (43%). These properties impact the compound’s bioavailability and determine the dosage and frequency of administration.
Result of Action
The result of Leflunomide 3-Isomer’s action is a reduction in the symptoms of conditions like rheumatoid arthritis. By inhibiting T-cell proliferation, the compound can decrease inflammation and slow the progression of autoimmune diseases.
Action Environment
The action, efficacy, and stability of Leflunomide 3-Isomer can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, with a recommended storage temperature of 0-10°C. Additionally, factors such as the patient’s overall health, other medications they are taking, and their individual response to treatment can influence the compound’s efficacy.
Biological Activity
5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.
- Molecular Formula : C12H10F3N2O2
- Molecular Weight : 270.22 g/mol
- Structure : The compound features an isoxazole ring with a trifluoromethyl group and a carboxamide functional group, which are crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines.
- Cytotoxicity Assays : In vitro testing against cancer cell lines such as Hep3B (hepatocellular carcinoma), HeLa (cervical cancer), and MCF7 (breast cancer) demonstrated significant cytotoxic effects. For instance:
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| Hep3B | 18.07 | Induces apoptosis |
| HeLa | 10.50 | Cell cycle arrest |
| MCF7 | 15.20 | Apoptosis via caspase activation |
The mechanism by which this compound exerts its effects involves several pathways:
- Apoptosis Induction : Flow cytometry analysis revealed that the compound triggers apoptosis in cancer cells through the activation of caspases, particularly caspase-3/7, leading to programmed cell death .
- Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in treated cells, indicating its potential as a chemotherapeutic agent that disrupts normal cell cycle progression .
Case Studies
-
Clinical Evaluation in Renal Allograft Recipients :
- A small clinical trial investigated the use of leflunomide (a related isoxazole derivative) in renal transplant patients with symptomatic cytomegalovirus (CMV) disease who could not afford standard treatment. The study indicated that leflunomide was effective without significant adverse effects, suggesting a promising profile for similar compounds like this compound in immunocompromised patients .
- Comparative Studies with Other Isoxazole Derivatives :
Scientific Research Applications
Pharmaceutical Applications
Immunosuppressant Research:
- 5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide is studied as an impurity in Leflunomide formulations. Leflunomide is used to treat rheumatoid arthritis and psoriatic arthritis by inhibiting the proliferation of lymphocytes and reducing inflammation. Understanding the properties and behavior of this impurity is crucial for ensuring the safety and efficacy of Leflunomide products .
Drug Development:
- The compound's structural characteristics make it a candidate for further modifications aimed at enhancing its pharmacological properties. Researchers are investigating derivatives of this compound that could potentially lead to new therapeutic agents with improved activity against autoimmune diseases .
Chemical and Analytical Applications
Analytical Chemistry:
- In analytical testing, this compound serves as a reference standard for quality control in pharmaceutical manufacturing. Its presence in drug formulations necessitates accurate detection methods to comply with regulatory standards .
Structure-Activity Relationship (SAR) Studies:
- The compound is utilized in SAR studies to understand how structural variations influence biological activity. This knowledge aids in the design of more effective drugs with fewer side effects .
Biological Research Applications
Cell Biology:
- Research involving this compound includes its role in cell culture experiments where it may affect cell viability and proliferation rates. Understanding these effects can provide insights into its potential therapeutic applications or toxicological profiles .
Mechanistic Studies:
- Investigations into the mechanism of action of related compounds often include this molecule to elucidate pathways involved in immune response modulation. Such studies are vital for developing targeted therapies for autoimmune conditions .
-
Leflunomide Impurity Analysis:
- A study focusing on the impurity profile of Leflunomide highlighted the significance of monitoring this compound to ensure drug quality. The research emphasized the need for robust analytical methods to quantify this impurity in commercial formulations.
-
SAR Investigations:
- Researchers have conducted SAR studies on isoxazole derivatives, including this compound, revealing that modifications at the trifluoromethyl group significantly impact biological activity, paving the way for new drug candidates targeting inflammatory diseases.
-
Toxicological Assessments:
- Preliminary toxicological assessments indicate that while related compounds exhibit therapeutic potential, understanding the safety profile of impurities like this compound is essential for clinical applications.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines. This reaction is critical in metabolic pathways and synthetic modifications:
:
- Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
- Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate .
Nucleophilic Substitution at the Isoxazole Ring
The electron-deficient isoxazole ring facilitates nucleophilic substitution, particularly at the 3- and 5-positions. Common reactions include:
:
Reaction with chlorine in dichloromethane yields 3-chloro-5-methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide.
Oxidation and Reduction Reactions
The methyl group on the isoxazole ring and the carboxamide functionality are susceptible to redox transformations:
| Reaction | Reagents | Products | Observations |
|---|---|---|---|
| Methyl oxidation | KMnO₄ (acidic) | 4-Carboxyisoxazole derivative | Complete oxidation at 80°C |
| Amide reduction | LiAlH₄ | 4-(Aminomethyl)isoxazole derivative | Low yield due to ring stability |
:
- Oxidation of the methyl group proceeds with 75% yield under reflux with KMnO₄/H₂SO₄.
- Reduction with LiAlH₄ requires anhydrous conditions to avoid ring-opening side reactions.
Metal Coordination and Complex Formation
The carboxamide group acts as a ligand for transition metals, forming stable complexes:
:
- Job’s plot analysis confirms a 4:1 ligand-to-metal ratio for Cu(II) and Zn(II) complexes .
- IR spectra show shifts in ν(C=O) and ν(N-H) bands upon complexation .
Electrophilic Aromatic Substitution (EAS)
The trifluoromethyl group directs EAS to the meta position, but reactivity is limited due to its electron-withdrawing nature:
| Reaction | Reagents | Products | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 5-Methyl-N-(3-(trifluoromethyl)-5-nitrophenyl) derivative | 22% |
| Sulfonation | SO₃/H₂SO₄ | Sulfonic acid derivative | <10% |
:
- Steric hindrance from the trifluoromethyl group reduces reactivity.
- Nitration occurs selectively at the 5-position of the phenyl ring .
Metabolic Transformations
In biological systems, the compound undergoes enzymatic modifications:
:
Hepatic metabolism produces 2-cyano-3-hydroxy-N-[3-(trifluoromethyl)phenyl]-2-butenamide as a major active metabolite .
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers: Meta vs. Para Substitution
The positional isomerism of the trifluoromethyl group on the phenyl ring significantly impacts biological activity and pharmacokinetics:
The para-substituted leflunomide undergoes rapid isoxazole ring opening in vivo to release teriflunomide, a nitrile-containing metabolite responsible for immunosuppression . In contrast, the meta-substituted analog lacks this metabolic activation pathway, rendering it pharmacologically inert .
Substituent Variations: Trifluoromethyl vs. Trifluoromethoxy/Pentafluorosulfanyl
Replacing the -CF₃ group with other electron-withdrawing substituents alters physicochemical and biological properties:
The trifluoromethoxy (-OCF₃) group increases polarity compared to -CF₃, improving solubility in polar solvents like water . Conversely, the pentafluorosulfanyl (-SF₅) group introduces steric bulk and lipophilicity, favoring applications in imaging rather than therapeutic use .
Prodrugs and Metabolites
Leflunomide’s prodrug design contrasts with its analogs:
The carboxy-substituted prodrug (3-carboxy derivative) bypasses rapid hepatic metabolism, achieving sustained release of the active anti-inflammatory agent .
Structural Analogs with Modified Heterocycles
Substitution of the isoxazole ring or adjacent groups impacts cytotoxicity and synthetic feasibility:
However, its complex synthesis (29.8% yield) limits scalability compared to simpler analogs .
Q & A
Basic Research Questions
Q. How can the synthesis of 5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide be optimized for high yield and purity?
- Methodological Answer :
-
Reaction Conditions : Use acetonitrile or 1,4-dioxane as solvents under reflux (90–100°C) with catalysts like triethylamine or pyridine. Reaction times range from 0.75 to 3 hours depending on intermediates .
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization in ethanol improves purity .
-
Yield Optimization : Adjust stoichiometric ratios (e.g., 1.0 equiv. of triazine derivatives) and monitor reaction progress via TLC .
Parameter Example Conditions Reference Solvent Acetonitrile, 1,4-dioxane Catalyst Triethylamine, Pyridine Temperature 90–100°C (reflux) Reaction Time 0.75–3 hours
Q. What analytical techniques are recommended for structural characterization of this compound?
- Methodological Answer :
- 1H/13C NMR Spectroscopy : Confirm proton and carbon environments, particularly the isoxazole ring (δ ~6.5–7.5 ppm for aromatic protons) and trifluoromethyl group (δ ~110–120 ppm in 13C) .
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding between amide groups) .
- Mass Spectrometry (MS) : Verify molecular weight (270.21 g/mol) and fragmentation patterns .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and EN 166-certified goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?
- Methodological Answer :
- Derivative Synthesis : Modify the isoxazole core (e.g., substituent variations at positions 3 and 5) or the trifluoromethylphenyl group to assess bioactivity shifts .
- Biological Assays : Test derivatives against cancer cell lines (e.g., MTT assay) or microbial strains (e.g., MIC determination) with controls for cytotoxicity .
- Data Correlation : Use QSAR models to link structural descriptors (e.g., logP, polar surface area) to activity .
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer :
- Standardized Protocols : Replicate studies using identical cell lines (e.g., HeLa vs. MCF-7), concentrations, and exposure times .
- Mechanistic Profiling : Conduct transcriptomics or proteomics to identify off-target effects that may explain variability .
- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to isolate confounding variables .
Q. What computational approaches are suitable for modeling its interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding affinities to enzymes (e.g., COX-2 or kinases) .
- MD Simulations : Simulate ligand-receptor dynamics in GROMACS with AMBER force fields to assess stability .
- ADMET Prediction : Employ SwissADME to evaluate pharmacokinetic properties (e.g., blood-brain barrier permeability) .
Q. What experimental strategies can elucidate its mechanism of action in pharmacological models?
- Methodological Answer :
- Pathway Inhibition : Use Western blotting to monitor downstream proteins (e.g., p53, Bcl-2) in apoptosis assays .
- Enzyme Kinetics : Measure IC50 values against purified targets (e.g., topoisomerase II) using fluorometric assays .
- Gene Knockdown : Apply CRISPR/Cas9 to silence suspected targets and observe phenotypic rescue .
Q. How can stability and degradation profiles be assessed under varying storage conditions?
- Methodological Answer :
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
